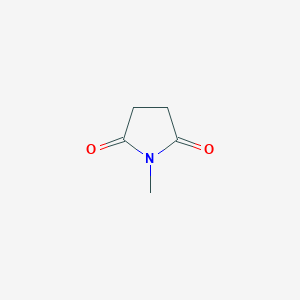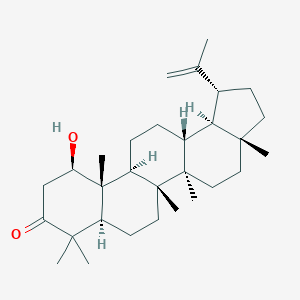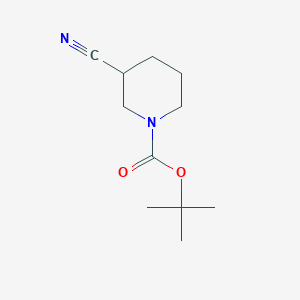![molecular formula C20H22O6 B105717 (1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol CAS No. 19046-64-1](/img/structure/B105717.png)
(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol
Descripción general
Descripción
(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol, also known as this compound, is a useful research compound. Its molecular formula is C20H22O6 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Formación de Gel Supramolecular
DBS es un conocido gelador de bajo peso molecular de disolventes orgánicos, con más de un siglo de historia. Su estructura ‘tipo mariposa’ le permite autoensamblarse en redes en varios disolventes, lo cual es fundamental para su mecanismo de gelificación . Esta propiedad se utiliza en:
Productos para el Cuidado Personal
Debido a sus propiedades de gelificación, DBS encuentra aplicaciones en la industria del cuidado personal . Se utiliza en:
Nucleación y Clarificación de Polímeros
DBS sirve como agente nucleante en química de polímeros, mejorando la claridad y las propiedades mecánicas de los polímeros . Se utiliza en:
Compuestos Dentales
La capacidad del compuesto para formar geles estables lo hace adecuado para aplicaciones dentales . DBS se utiliza en:
Tecnología Energética
DBS y sus derivados muestran potencial en aplicaciones relacionadas con la energía . Se exploran en:
Materiales Cristalinos Líquidos
La estructura molecular única de DBS se presta al desarrollo de materiales cristalinos líquidos . Estos materiales tienen aplicaciones en:
Mecanismo De Acción
Target of Action
Dibenzylidene D-Sorbitol (DBS) primarily targets organic solvents . It has been a well-known low-molecular-weight gelator of organic solvents for over 100 years . The compound’s primary role is to self-assemble into sample-spanning networks in these solvents .
Mode of Action
The ability of DBS to self-assemble into sample-spanning networks in numerous solvents is predicated upon its ‘butterfly-like’ structure . The benzylidene groups constitute the ‘wings’ and the sorbitol backbone the 'body’ . These two parts represent the molecular recognition motifs underpinning its gelation mechanism . The nature of the solvent plays a key role in controlling the precise assembly mode .
Biochemical Pathways
It is known that the compound’s self-assembly behavior is significantly influenced by the nature of the solvent . This suggests that the compound’s action may involve pathways related to solvent interactions and molecular assembly.
Pharmacokinetics
Given its role as a low-molecular-weight gelator of organic solvents , it can be inferred that these properties may be influenced by the nature and properties of the solvent in which the compound is dissolved.
Result of Action
The result of DBS’s action is the formation of sample-spanning networks in numerous solvents . This self-assembly into networks is a result of the compound’s interaction with its target, the solvent, and is influenced by the nature of the solvent .
Action Environment
The action environment of DBS is primarily determined by the nature of the solvent in which it is dissolved . The nature of the solvent plays a key role in controlling the precise assembly mode of the compound . Therefore, environmental factors such as solvent polarity and composition can influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
(1R)-1-[(4R,4aR,8aS)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-11-15(22)17-18-16(24-20(25-17)14-9-5-2-6-10-14)12-23-19(26-18)13-7-3-1-4-8-13/h1-10,15-22H,11-12H2/t15-,16+,17-,18-,19?,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZUHGYZWYNSOA-VVBFYGJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(OC(O2)C3=CC=CC=C3)C(CO)O)OC(O1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@H](OC(O2)C3=CC=CC=C3)[C@@H](CO)O)OC(O1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337473 | |
| Record name | 1,3:2,4-Di-O-benzylidenesorbitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19046-64-1 | |
| Record name | 1,3:2,4-Di-O-benzylidenesorbitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019046641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3:2,4-Di-O-benzylidenesorbitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZYLIDENE SORBITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22EX3SL9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane](/img/structure/B105643.png)












